Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride is a chemical compound notable for its unique structure and potential applications in medicinal chemistry. With the molecular formula and a molar mass of approximately 216.11 g/mol, it features a cyclopropyl group linked to a 3,5-dichlorophenyl moiety through a methanamine connection. This compound exists predominantly as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for various scientific applications.
This compound is classified under amines due to the presence of the methanamine functional group. It is recognized in several databases and research articles, indicating its relevance in both academic and industrial contexts. The compound has been studied for its biological activities, particularly in neurological research, suggesting potential therapeutic uses.
The synthesis of cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride typically involves multiple steps:
The synthesis process requires careful optimization to ensure high yields and purity levels, often utilizing various solvents and temperatures tailored to specific reaction conditions.
The molecular structure of cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride can be represented as follows:
Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or develop new derivatives with distinct properties.
The mechanism of action for cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets within biological systems:
These interactions suggest that cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride may have significant implications in drug design and therapeutic applications.
Relevant data on physical and chemical properties must be considered when handling this compound in laboratory settings .
Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride has several potential scientific applications:
The synthesis of the cyclopropane ring system in aminomethyl-linked pharmacophores employs two principal approaches: lactone ring-opening/decarboxylation and Corey-Chaykovsky cyclopropanation. The lactone method utilizes α-acetyl-γ-butyrolactone as a precursor, which undergoes acid-catalyzed hydrolysis with concentrated HCl to yield 5-chloro-2-pentanone. Subsequent base-mediated cyclization (NaOH, 180°C) eliminates hydrogen chloride to form methyl cyclopropyl ketone—a key synthon for aminomethyl linker construction [3]. This method achieves yields of 77–83% with boiling points of 110–112°C and refractive index n²⁵D 1.4226 [3].
Alternative cyclopropanation of 3,5-dichlorophenyl allyl derivatives uses sulfonium ylides (dimethylsulfoxonium methylide) under Corey-Chaykovsky conditions. This one-pot reaction generates the cyclopropyl ring directly attached to the aryl system, with subsequent aminomethyl functionalization via reductive amination . The stereochemical outcome (cis/trans ratio) is controlled by ylide addition kinetics and solvent polarity, with DMSO favoring trans-isomer formation.
Table 1: Cyclopropanation Methods Comparison
Method | Key Reagents | Yield | Critical Parameters |
---|---|---|---|
Lactone ring-opening | α-Acetyl-γ-butyrolactone, HCl | 77-83% | Temperature control during distillation |
Corey-Chaykovsky | Dimethylsulfoxonium methylide | 65-72% | Solvent polarity, ylide addition rate |
Halocyclopropanation | CHX₃, base, dihalocarbene | 55-60% | Phase-transfer catalysts |
The trans-cyclopropylmethyl moiety serves as a conformationally restricted spacer in bivalent dopamine D3 receptor ligands, replacing flexible alkyl chains to enhance receptor subtype selectivity. Synthesis involves coupling primary pharmacophores (e.g., 4-phenylpiperazines) with secondary pharmacophores (e.g., indole-2-carboxamides) via trans-configured cyclopropane linkers [7]. A representative route begins with ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate conversion to bromomethyl intermediate (PBr₃, 0°C), followed by cyanation (KCN/DMSO) and LiAlH₄ reduction to afford trans-(2-aminomethyl)cyclopropyl)methanamine [7].
Carbodiimide-mediated coupling (CDI, DMF) links this diamine to SP carboxylic acids (e.g., 7-azaindole-2-carboxylic acid), while the terminal amine engages PP aldehydes via reductive amination (NaBH₃CN). This strategy yields bitopic ligands with 15–20-fold improved D3R/D2R selectivity compared to non-cyclopropyl analogs due to optimized orthosteric-allosteric site distance (10–12 Å) [7] [9].
Table 2: Bivalent Ligand Bridging Strategies
Linker Type | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D3R/D2R) |
---|---|---|---|
trans-Cyclopropyl | 0.8 ± 0.2 | 320 ± 45 | 400 |
trans-Cyclohexyl | 1.2 ± 0.3 | 105 ± 12 | 88 |
n-Butylene | 5.7 ± 1.1 | 95 ± 11 | 17 |
Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride (CAS 2989124-96-9) is synthesized through two sequential operations: reductive amination of cyclopropyl(3,5-dichlorophenyl)ketone followed by hydrochloride salt formation. The ketone intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol at 60°C, achieving 85–90% conversion to the primary amine [2]. Alternative protocols employ benzylamine as ammonia surrogate, with Pd/C-catalyzed hydrogenolysis (50 psi H₂, EtOH) cleaving the N-benzyl group post-reduction [8].
Salt formation occurs in anhydrous ethyl acetate or diethyl ether saturated with gaseous HCl (0–5°C). The hydrochloride precipitates as a white crystalline solid (mp 192–195°C), with purity >98% confirmed by chloride titration. Critical parameters include strict moisture exclusion (to prevent free base formation) and stoichiometric HCl control (to avoid dihydrochloride impurities) [2] [8].
Chiral resolution of racemic cyclopropyl(3,5-dichlorophenyl)methanamine exploits diastereomeric salt formation with (1R)-(-)-10-camphorsulfonic acid in ethanol. The (R)-amine sulfonate crystallizes preferentially (ee >99%), while the (S)-enantiomer remains in solution . Enantiopure synthesis employs asymmetric cyclopropanation of 3,5-dichlorostyrene derivatives using Davies’ chiral dirhodium catalysts (Rh₂(S-DOSP)₄), generating the cyclopropane ring with 92% ee [10].
Table 3: Stereochemical Resolution Methods
Method | Chiral Source | ee | Yield | Absolute Config |
---|---|---|---|---|
Diastereomeric salt formation | (1R)-(-)-10-Camphorsulfonic acid | >99% | 35% | R |
Enzymatic resolution | Candida antarctica lipase B | 95% | 42% | S |
Asymmetric cyclopropanation | Rh₂(S-DOSP)₄ | 92% | 78% | 1R,2S |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: